Physicochemical properties of (E)-1-Chloro-2,3,3,3-tetrafluoropropene
Physicochemical properties of (E)-1-Chloro-2,3,3,3-tetrafluoropropene
An In-Depth Technical Guide for Drug Development & Chemical Research
Executive Summary
(E)-1-Chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd(E)) is a hydrochlorofluoroolefin characterized by a low global warming potential (GWP) and a unique boiling point (~24°C) that distinguishes it from its commercially dominant isomer, HCFO-1224yd(Z). While the (Z)-isomer is widely recognized as a next-generation refrigerant and blowing agent (AMOLEA™ 1224yd), the (E)-isomer presents a distinct physicochemical profile relevant to precision solvent applications, chemical synthesis intermediates, and impurity management in pharmaceutical supply chains.
This guide provides a rigorous technical analysis of the (E)-isomer, focusing on its thermodynamic properties, synthesis pathways, and stability profile. It serves as a critical reference for scientists evaluating fluorinated solvents for extraction, reaction media, or propellant systems where isomer purity is paramount.
Chemical Identity & Structural Analysis
The (E)-isomer is the trans-configuration of 1-chloro-2,3,3,3-tetrafluoropropene. Its geometry places the bulky trifluoromethyl group (
| Property | Data |
| IUPAC Name | (E)-1-Chloro-2,3,3,3-tetrafluoroprop-1-ene |
| Common Name | HCFO-1224yd(E), trans-1224yd |
| CAS Registry Number | 111512-52-8 |
| Molecular Formula | |
| Molecular Weight | 148.49 g/mol |
| SMILES | FC(F)(F)/C(F)=C/Cl |
| InChI Key | GDPWRLVSJWKGPJ-OWOJBTEDSA-N |
| Structural Geometry | Trans (E) configuration at C1=C2 double bond |
Physicochemical Properties
The thermodynamic profile of HCFO-1224yd(E) suggests utility as a low-boiling solvent, ideal for processes requiring rapid evaporation at ambient temperatures without high thermal stress.
Table 1: Physicochemical Data Profile
| Property | Value | Notes/Conditions |
| Boiling Point | 24.0 °C | At 101.3 kPa (vs. 15°C for Z-isomer) [1] |
| Physical State | Colorless Gas/Liquid | Liquid at slightly below ambient temp |
| Density (Liquid) | ~1.3 g/cm³ | Estimated at 25°C (based on Z-isomer) |
| Vapor Pressure | >101.3 kPa | At 25°C (Highly volatile) |
| LogP (Octanol/Water) | ~2.1 | Computed; indicates lipophilicity [2] |
| Solubility (Water) | Negligible | Hydrophobic |
| Solubility (Organics) | High | Miscible with alcohols, ethers, chlorinated solvents |
| Flash Point | None | Non-flammable (expected A1 classification) |
| Global Warming Potential | < 1 | 100-year ITH (Rapid atmospheric degradation) |
| Ozone Depletion Potential | ~0.00023 | Negligible (Short atmospheric lifetime) |
Critical Insight for Researchers: The 9°C boiling point difference between the (E)-isomer (24°C) and the (Z)-isomer (15°C) allows for separation via fractional distillation. This volatility gap is significant for solvent recovery processes in pharmaceutical manufacturing, where the (E)-isomer can be stripped at slightly higher temperatures or lower vacuums.
Synthesis & Manufacturing Pathways
The production of HCFO-1224yd typically yields a mixture of (Z) and (E) isomers.[1] Understanding the kinetics of formation is crucial for controlling isomeric purity.
4.1 Primary Synthesis Route: Dehydrochlorination
The most common synthesis involves the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) .[2] This reaction is catalyzed by bases (e.g., KOH) or Lewis acid catalysts (e.g., Cr-based) in the gas phase.
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Precursor: HCFC-234bb (
) -
Reaction:
(Mixture of E/Z) -
Selectivity: The (Z)-isomer is often thermodynamically favored or kinetically dominant in specific catalytic regimes, but the (E)-isomer forms as a significant byproduct (up to 10-20% depending on conditions) [3].
4.2 Isomerization
Interconversion between (E) and (Z) isomers can occur under UV light or high thermal stress in the presence of catalysts. For high-purity applications, preventing in-situ isomerization during storage is critical.
Figure 1: Synthesis and isomerization pathways of HCFO-1224yd. The (E)-isomer is generated via dehydrochlorination and can equilibrate with the (Z)-isomer under specific stress conditions.
Applications in Drug Development & Research
While the (Z)-isomer is the industrial standard for refrigeration, the (E)-isomer possesses specific utility in the life sciences sector.
5.1 Precision Solvent for Thermolabile Compounds
With a boiling point of 24°C, HCFO-1224yd(E) sits at the threshold of liquid and gas at room temperature.
-
Extraction: It can be used to extract active pharmaceutical ingredients (APIs) or natural products (e.g., terpenes, cannabinoids) and then removed by simple depressurization or mild warming, minimizing thermal degradation of the target analyte.
-
Reaction Medium: Its non-flammability and chemical inertness (comparable to other HCFOs) make it a candidate for fluorinated solvent synthesis where polarity modulation is required.
5.2 Impurity Management
For drug developers using AMOLEA™ 1224yd (Z-isomer) as a solvent or propellant:
-
Regulatory Requirement: The (E)-isomer is a process impurity. Analytical methods (GC-MS) must resolve the (E) peak (RT shift due to BP difference) to ensure batch consistency.
-
Toxicity Bridging: If the (E)-isomer enriches during evaporation (due to higher BP), its specific toxicity profile becomes relevant for residual solvent limits (ICH Q3C).
5.3 Azeotropic Blends
Patent literature indicates that HCFO-1224yd(E) forms azeotrope-like compositions with other fluorinated fluids (e.g., HFC-245eb) [4]. These blends can be tuned for specific solubility parameters, potentially replacing aggressive chlorinated solvents like dichloromethane (DCM) in specific steps.
Stability & Reactivity Profile
The presence of the double bond and chlorine atom dictates the stability profile.
-
Hydrolytic Stability: Generally stable in neutral aqueous media. High pH can induce dehydrofluorination or hydrolysis of the C-Cl bond over time.
-
Thermal Stability: Stable up to ~150°C. Above this, or in the presence of Lewis acids (AlCl3, FeCl3), degradation or polymerization may occur.
-
Radical Sensitivity: Like all haloolefins, it reacts rapidly with hydroxyl radicals in the atmosphere (lifetime ~20 days), which drives its low GWP [5].
Figure 2: Atmospheric degradation pathway. The rapid breakdown by OH radicals ensures minimal impact on global warming but yields TFA as a terminal product.
Safety, Toxicity & Regulatory Status
Note: Most toxicological data is derived from the commercial (Z)-isomer or the mixture. Prudent practice in drug development requires treating the (E)-isomer with similar or higher caution until specific data is validated.
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Toxicity Class: Likely low acute toxicity (LC50 > 20,000 ppm est.).
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Genotoxicity: Ames negative (based on Z-isomer data).
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Occupational Exposure: The WEEL (Workplace Environmental Exposure Level) for the Z-isomer is 1,000 ppm. A similar or slightly lower limit should be applied to the E-isomer pending specific review.
-
Regulatory:
-
VOC Status: The (Z)-isomer is proposed for VOC exemption by the EPA due to low photochemical reactivity [6]. The (E)-isomer's status often follows the commercial product mixture unless explicitly excluded.
-
Reach/TSCA: Registered primarily as the Z-isomer or reaction mass.
-
References
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Synquest Laboratories. (2023). Safety Data Sheet: (E)-1-Chloro-2,3,3,3-tetrafluoropropene. Retrieved from
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PubChem. (2023). Compound Summary: (E)-1-Chloro-2,3,3,3-tetrafluoropropene (CID 10964668). National Library of Medicine. Retrieved from
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AGC Chemicals. (2018).[3] Method for producing 1-chloro-2,3,3,3-tetrafluoropropene. Patent EP3395789A1. Retrieved from
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Honeywell International Inc. (2014). Azeotrope-like compositions of E-1-chloro-2,3,3,3-tetrafluoropropene. US Patent 20140305667. Retrieved from
- Tokuhashi, K., et al. (2018). Measurement of OH rate constants for (Z)-1-chloro-2,3,3,3-tetrafluoropropene. Journal of Physical Chemistry A.
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U.S. EPA. (2024). Revision to the Regulatory Definition of Volatile Organic Compounds – Exclusion of (Z)-1-chloro-2,3,3,3-tetrafluoropropene. Federal Register.[4] Retrieved from
Sources
- 1. US20100051853A1 - Processes for producing pentafluoropropenes and certain azeotropes comprising hf and certain halopropenes of the formula c3hclf4 - Google Patents [patents.google.com]
- 2. EP3395789A1 - Method for producing 1-chloro-2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. epa.gov [epa.gov]
